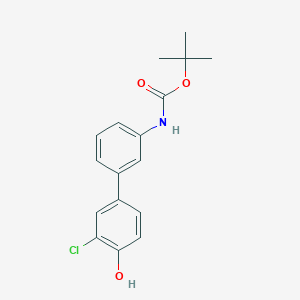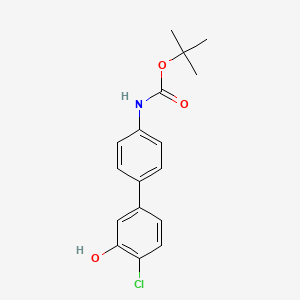
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% (5-BOC-2-CP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic amine compound that is used in a variety of biochemical and physiological studies. 5-BOC-2-CP is used in the synthesis of other compounds, as well as for its ability to act as a reagent in a variety of chemical reactions.
Applications De Recherche Scientifique
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological processes, and the development of new drugs. It has also been used in the study of enzyme inhibition and enzyme activation, as well as in the study of the structure and function of proteins and other biomolecules.
Mécanisme D'action
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% acts as a reagent in a variety of chemical reactions. It is an aromatic amine compound that can act as a catalyst in the synthesis of other organic compounds. It is also an inhibitor of enzymes, which means that it can block the activity of certain enzymes. In addition, it can act as an activator of certain enzymes, which can lead to the production of certain products.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. In addition, it has been shown to be an activator of certain enzymes, which can lead to the production of certain products. It has also been shown to have an effect on the structure and function of proteins and other biomolecules, as well as on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a highly reactive compound and can be used in a variety of chemical reactions. However, it has some limitations, such as its limited solubility in water and its potential to cause irritation if it comes into contact with skin or eyes.
Orientations Futures
The potential future directions for 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% include further research into its biochemical and physiological effects, the development of new drugs based on its structure, and the study of its potential applications in the synthesis of other compounds. In addition, further research into its mechanism of action, its effects on gene expression, and its potential as an enzyme activator or inhibitor could lead to new insights into its potential uses. Finally, further research into its solubility and its potential to cause irritation could lead to new ways of using it safely in laboratory experiments.
Méthodes De Synthèse
The synthesis of 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% is a relatively simple process that begins with the reaction of 2-chlorophenol and 4-bromoacetophenone in a basic medium. This reaction is then followed by the addition of a base such as sodium hydroxide or potassium hydroxide. The resulting product is 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95%, which is then purified by recrystallization.
Propriétés
IUPAC Name |
tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAUHZVBLOUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

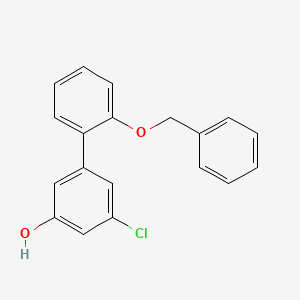
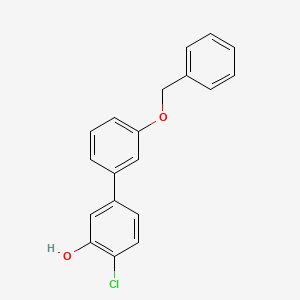
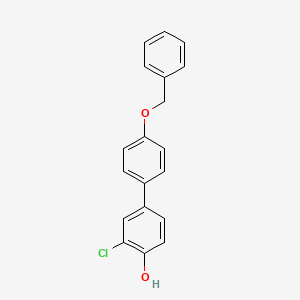
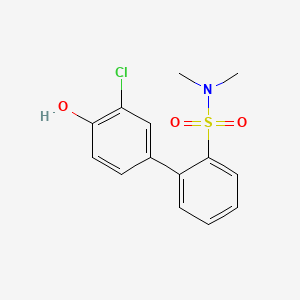

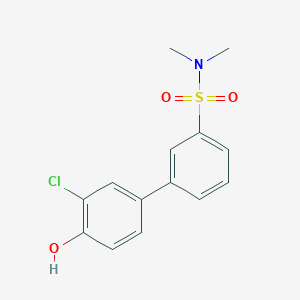

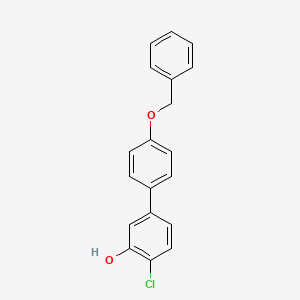
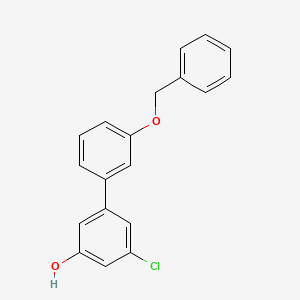

![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)
